![molecular formula C11H22N2O3 B12305211 tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B12305211.png)
tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a hydroxycyclopentyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate typically involves the reaction of 3-(aminomethyl)-4-hydroxycyclopentylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines[][3].
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine:
- Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.
Industry:
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness:
- The presence of the hydroxycyclopentyl group in tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate distinguishes it from other similar compounds. This unique structural feature imparts specific chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
NXJVHCJFHNTVSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


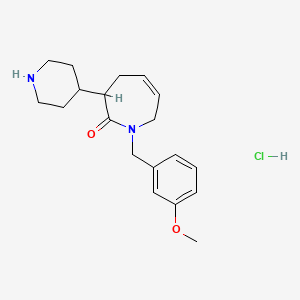
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid](/img/structure/B12305135.png)
![10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12305139.png)
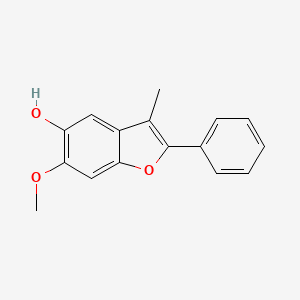
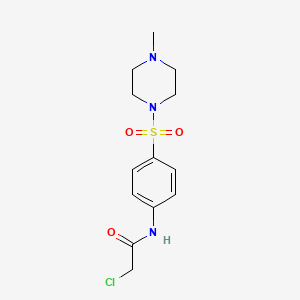
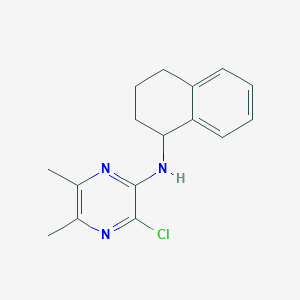
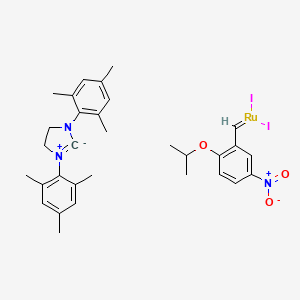
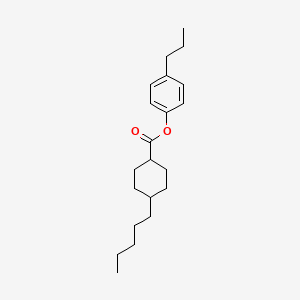
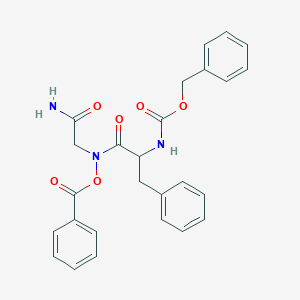
![(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate](/img/structure/B12305195.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12305196.png)
![1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]ethanone](/img/structure/B12305203.png)
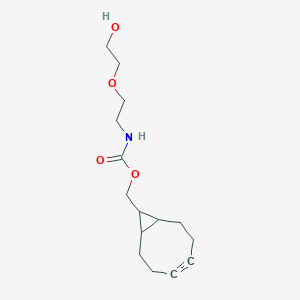
![3-Methyl-5-(2-methyl-7-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole hydrochloride](/img/structure/B12305212.png)
